REACTION_CXSMILES
|
[Mg].[CH3:2][C:3]1[CH:10]=[CH:9][C:6]([CH2:7]Cl)=[CH:5][CH:4]=1.CON(C)[C:14]([C:16]1[CH:21]=[CH:20][CH:19]=[C:18]([CH3:22])[N:17]=1)=[O:15]>C1(C)C=CC=CC=1.O1CCCC1.BrCCBr>[CH3:22][C:18]1[N:17]=[C:16]([C:14](=[O:15])[CH2:7][C:6]2[CH:9]=[CH:10][C:3]([CH3:2])=[CH:4][CH:5]=2)[CH:21]=[CH:20][CH:19]=1
|
Name
|
|
Quantity
|
406 mg
|
Type
|
reactant
|
Smiles
|
[Mg]
|
Name
|
|
Quantity
|
10 mg
|
Type
|
reactant
|
Smiles
|
CC1=CC=C(CCl)C=C1
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
0.2 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
1.5 g
|
Type
|
reactant
|
Smiles
|
CC1=CC=C(CCl)C=C1
|
Name
|
|
Quantity
|
7 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
CON(C(=O)C1=NC(=CC=C1)C)C
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
BrCCBr
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
50 °C
|
Type
|
CUSTOM
|
Details
|
is stirred at room temperature for 1 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to cool to room temperature
|
Type
|
CUSTOM
|
Details
|
This process is repeated until reaction initiates
|
Type
|
CUSTOM
|
Details
|
the internal temperature below 32° C
|
Type
|
ADDITION
|
Details
|
After the addition
|
Type
|
STIRRING
|
Details
|
The reaction is stirred for an additional 45 minutes
|
Duration
|
45 min
|
Type
|
CUSTOM
|
Details
|
The reaction is quenched with 1 N hydrochloric acid
|
Type
|
STIRRING
|
Details
|
stirred for 30 minutes
|
Duration
|
30 min
|
Type
|
EXTRACTION
|
Details
|
extracted twice with ethyl acetate
|
Type
|
WASH
|
Details
|
The combined organic extracts are washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (sodium sulfate)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The crude residue is chromatographed on SiO2 (50% ethyl acetate/hexane to 75% ethyl acetate/hexane)
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
CC1=CC=CC(=N1)C(CC1=CC=C(C=C1)C)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |